Amycolatopsin B

Description

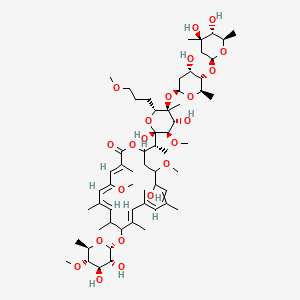

Structure

2D Structure

Properties

Molecular Formula |

C60H98O22 |

|---|---|

Molecular Weight |

1171.4 g/mol |

IUPAC Name |

(3E,5Z,7E,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25?,32-23+,33-22+,35-26+,40-24-/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |

InChI Key |

RXEUEJKMIIQASU-BNZNVNIESA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery of Amycolatopsin B from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and biological evaluation of Amycolatopsin B, a glycosylated polyketide macrolide derived from the soil actinobacterium Amycolatopsis sp. MST-108494. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and conceptual relationships.

Introduction

The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including clinically significant antibiotics such as vancomycin and rifamycin.[1] The emergence of multidrug-resistant pathogens necessitates the continued exploration of novel antimicrobial agents. This guide focuses on this compound, a member of the amycolatopsin family of macrolides, which are closely related to the ammocidins and apoptolidins.[2][3] The discovery of these compounds from an Australian soil isolate highlights the potential for identifying new antimycobacterial agents from unique environmental niches.[2][3]

Discovery and Production

This compound was discovered as part of a screening program targeting secondary metabolites from rare actinomycetes. The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[2][3] Initial fermentation and media optimization trials, coupled with analytical chemical profiling, were instrumental in detecting and enhancing the production of this rare class of metabolites.[2]

Fermentation Protocol

The production of this compound was achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the primary research article by Khalil et al. (2017) does not provide exhaustive detail on the fermentation media composition, a general workflow can be outlined. The process involved cultivating the actinobacterium in a liquid medium conducive to secondary metabolite production, followed by extraction of the crude metabolites.

Experimental Workflow: From Fermentation to Pure Compound

Caption: General workflow for the production and isolation of this compound.

Isolation and Structure Elucidation

The isolation of this compound from the crude fermentation extract involved chemical fractionation techniques.[2] The final purification was likely achieved using high-performance liquid chromatography (HPLC), a standard method for separating complex mixtures of natural products.

The structure of this compound was elucidated through detailed spectroscopic analysis.[2] This typically involves a combination of the following techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.

While the specific NMR data for this compound is not publicly detailed, the process of structure elucidation for similar complex natural products is well-established.

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of a novel natural product.

Biological Activity

The primary biological activity of interest for the amycolatopsin family is their antimycobacterial properties.[2] Amycolatopsins A and C demonstrated selective inhibition of Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[2] While specific quantitative data for this compound's antimycobacterial activity is not highlighted in the initial publication abstract, its structural similarity to the active congeners suggests it is a valuable compound for structure-activity relationship studies.

Quantitative Bioactivity Data

The following table summarizes the available bioactivity data for the amycolatopsin family. It is important to note that the primary publication emphasizes the activity of Amycolatopsins A and C.

| Compound | Target Organism/Cell Line | Assay Type | Result | Reference |

| Amycolatopsin A | Mycobacterium bovis (BCG) | Antimicrobial Susceptibility | Inhibited Growth | [2] |

| Mycobacterium tuberculosis (H37Rv) | Antimicrobial Susceptibility | Inhibited Growth | [2] | |

| Amycolatopsin C | Mycobacterium bovis (BCG) | Antimicrobial Susceptibility | Inhibited Growth | [2] |

| Mycobacterium tuberculosis (H37Rv) | Antimicrobial Susceptibility | Inhibited Growth | [2] | |

| Mammalian Cells | Cytotoxicity | Low Cytotoxicity | [2] |

Experimental Protocols for Bioassays

The antimycobacterial activity is often determined using a resazurin-based microtiter assay, which provides a colorimetric readout for cell viability.

-

Preparation of Mycobacterial Inoculum: Mycobacterium strains are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. The culture is then diluted to a standardized optical density.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microplate.

-

Inoculation and Incubation: The standardized mycobacterial inoculum is added to each well containing the serially diluted compound. The plates are sealed and incubated at 37°C for a defined period (typically 7 days for M. tuberculosis).

-

Resazurin Addition and Reading: A solution of resazurin is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.[3][4][5]

The cytotoxicity of this compound against mammalian cell lines is crucial for determining its therapeutic index. The MTT assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: A mammalian cell line (e.g., Vero or HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (typically around 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2][6][7][8]

Signaling Pathways

The specific signaling pathways affected by this compound have not yet been elucidated. However, as a polyketide macrolide, it may share mechanisms of action with other compounds in this class. Macrolides are known to interfere with various cellular signaling cascades, although these effects are often context-dependent and can vary significantly between different macrolide structures. Further research is required to determine the precise molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a novel glycosylated polyketide macrolide discovered from Amycolatopsis sp. MST-108494. Its discovery, alongside its congeners Amycolatopsin A and C, which exhibit promising and selective antimycobacterial activity, underscores the importance of exploring unique microbial habitats for new drug leads. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Future investigations into the specific mechanism of action and affected signaling pathways of this compound will be crucial in evaluating its full therapeutic potential.

References

- 1. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 8. MTT (Assay protocol [protocols.io]

Amycolatopsin B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation procedures for Amycolatopsin B, a macrolide with potential anticancer properties. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of novel bioactive compounds from actinomycetes.

Natural Source of this compound

This compound is a secondary metabolite produced by the bacterial genus Amycolatopsis. Specifically, it has been isolated from the strain Amycolatopsis sp. MST-108494 , which was originally sourced from a soil sample.[1] The genus Amycolatopsis is a well-known producer of a wide array of bioactive compounds, including the clinically significant antibiotics vancomycin and rifamycin. These actinomycetes are ubiquitous in terrestrial environments and continue to be a promising source for the discovery of novel therapeutic agents.

Table 1: Source Information for this compound

| Parameter | Description | Reference |

| Producing Organism | Amycolatopsis sp. MST-108494 | [1] |

| Natural Habitat | Soil | [1] |

| Compound Class | Macrolide | [2] |

| CAS Registry Number | 2209112-97-8 | [1] |

Fermentation for this compound Production

Detailed fermentation protocols for the specific production of this compound from Amycolatopsis sp. MST-108494 are not extensively publicly documented. However, based on general practices for cultivating Amycolatopsis species for the production of other macrolides and secondary metabolites, a standard submerged fermentation process can be outlined.[3][4]

Culture Media and Conditions

A typical fermentation process would involve a seed culture and a production culture.

-

Seed Culture Medium: A suitable medium for initial growth would be a nutrient-rich broth, such as Bennett's medium or a similar formulation containing yeast extract, beef extract, and glucose.

-

Production Culture Medium: A production medium is designed to optimize the yield of the desired secondary metabolite. This often involves limiting certain nutrients to trigger the production of secondary metabolites. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, peptone), and trace elements is generally employed.

-

Fermentation Parameters: The fermentation is typically carried out in a stirred-tank bioreactor with controlled temperature (around 28-30°C), pH (maintained between 6.5 and 7.5), and aeration to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production. The fermentation duration can range from 7 to 14 days.

Workflow for Fermentation

Caption: General workflow for the fermentation of Amycolatopsis sp.

Isolation and Purification of this compound

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex fermentation broth. The exact details for this compound are not available, thus the following represents a generalized protocol based on the isolation of other macrolides from Amycolatopsis.

Extraction

The first step involves separating the microbial cells (mycelial cake) from the liquid culture medium (supernatant). Both fractions should be processed as the target compound may be intracellular, extracellular, or both.

-

Centrifugation/Filtration: The fermentation broth is centrifuged or filtered to separate the mycelium from the supernatant.

-

Solvent Extraction:

-

Mycelium: The mycelial cake is typically extracted with an organic solvent such as ethyl acetate, methanol, or acetone to lyse the cells and solubilize the intracellular metabolites.[5]

-

Supernatant: The supernatant is also subjected to liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or butanol.

-

Purification

The crude extracts obtained are a complex mixture of various compounds. Chromatographic techniques are essential for the purification of this compound.

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation step using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel or a reversed-phase sorbent (e.g., C18). This step helps to remove highly polar and non-polar impurities and to concentrate the target compound into a smaller number of fractions.

-

Column Chromatography: The enriched fractions are then subjected to one or more rounds of column chromatography. A variety of stationary phases can be used, including:

-

Silica Gel Chromatography: For separation based on polarity.

-

Reversed-Phase Chromatography (C18): For separation based on hydrophobicity. This is a very common technique for purifying macrolides.

-

Sephadex LH-20 Chromatography: For size-exclusion chromatography, which separates molecules based on their size.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC, often using a reversed-phase C18 column, to obtain the pure compound.

Isolation Workflow Diagram

Caption: Generalized workflow for the isolation and purification of this compound.

Characterization of this compound

Once purified, the structure of this compound is elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic and Bioactivity Data for this compound

| Data Type | Observed Values / Techniques | Reference |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) for molecular formula determination. | [5] (general technique) |

| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for structural elucidation. | [5] (general technique) |

| Bioactivity (IC₅₀) | NCI-H460 (human lung cancer cell line): 0.28 µM | [6] |

| SW620 (human colon carcinoma cell line): 0.14 µM | [6] |

Biosynthesis of this compound

A specific biosynthetic pathway for this compound has not been detailed in the available literature. However, as a macrolide, it is biosynthesized by a Type I polyketide synthase (PKS) pathway.[7] These are large, multi-enzyme complexes that assemble the polyketide backbone from simple acyl-CoA precursors.

General Macrolide Biosynthesis Pathway

Caption: A simplified diagram of the general biosynthetic pathway for macrolides.

Conclusion

This compound represents a promising bioactive macrolide from the genus Amycolatops. While detailed protocols for its production and isolation are not yet widely available, established methods for the fermentation of Amycolatopsis and the purification of macrolide compounds provide a solid foundation for its further investigation. The potent cytotoxic activity of this compound warrants further research into its mechanism of action and potential as a therapeutic agent. Future work should focus on optimizing fermentation conditions to improve yields and on fully elucidating its biosynthetic pathway to enable synthetic biology approaches for the production of novel analogs.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

In-Depth Technical Guide to Amycolatopsin B (CAS No. 2209112-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin B is a glycosylated polyketide macrolide antibiotic with potent cytotoxic and potential anticancer activities. Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this natural product has demonstrated significant inhibitory effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and detailed experimental protocols for its isolation, purification, and characterization. Furthermore, a proposed mechanism of action, based on its structural similarity to known inhibitors of mitochondrial ATP synthase, is discussed, offering a rationale for its observed cytotoxicity. This document is intended to serve as a valuable resource for researchers in oncology, natural product chemistry, and drug discovery.

Introduction

Natural products remain a cornerstone of modern pharmacology, with a significant number of approved drugs originating from microbial sources. The genus Amycolatopsis is a rich source of bioactive secondary metabolites, including the clinically important antibiotics vancomycin and rifamycin.[1] this compound, a member of the amycolatopsin family of macrolides, was first reported in 2017 by Khalil et al. as a product of the Australian soil isolate Amycolatopsis sp. MST-108494.[2] Structurally, it is a complex glycosylated polyketide, closely related to the ammocidin and apoptolidin families of natural products.[2] This structural similarity suggests a shared biological target and mechanism of action. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 2209112-97-8 | [NA] |

| Molecular Formula | C₆₀H₉₈O₂₂ | [NA] |

| Molecular Weight | 1171.4 g/mol | [NA] |

| Appearance | White, amorphous solid | [NA] |

| Solubility | Soluble in DMSO and methanol | [NA] |

| Storage | Store at -20°C for long-term stability | [NA] |

Table 1: Physicochemical Properties of this compound

Biological Activity

This compound exhibits potent cytotoxic activity against human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 0.28 | [2] |

| SW620 | Colorectal adenocarcinoma | 0.14 | [2] |

Table 2: Cytotoxic Activity of this compound

Experimental Protocols

This section details the methodologies for the fermentation of Amycolatopsis sp. MST-108494, and the extraction, purification, and characterization of this compound. A standard protocol for assessing its cytotoxicity is also provided.

Fermentation of Amycolatopsis sp. MST-108494

A general workflow for the fermentation process is illustrated in Figure 1.

Protocol:

-

Inoculation: A cryopreserved vial of Amycolatopsis sp. MST-108494 is used to inoculate a seed culture medium. A typical medium might contain glucose, yeast extract, and various salts to support initial growth.

-

Seed Culture: The inoculated medium is incubated in a shaker flask at 28°C for 7 days with constant agitation to ensure proper aeration.

-

Production Culture: The seed culture is then transferred to a larger-scale bioreactor containing a production medium, which may be optimized for secondary metabolite production. The fermentation is carried out at 28°C for 10 days with controlled aeration and agitation.

-

Harvest: After the fermentation period, the culture broth is harvested. The biomass and supernatant are separated by centrifugation.

Extraction and Purification of this compound

The extraction and purification process is outlined in Figure 2.

Protocol:

-

Extraction: The harvested culture broth (or the biomass and supernatant separately) is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Solvent Partitioning and Concentration: The organic extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative reverse-phase HPLC (e.g., using a C18 column with a water/acetonitrile gradient) to yield the pure compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques. The key quantitative data are summarized in Table 3.

| Technique | Key Data |

| HR-ESIMS | m/z [M+Na]⁺ (provides molecular formula) |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of protons |

| ¹³C NMR | Chemical shifts (δ) of carbons |

| 2D NMR (COSY, HSQC, HMBC) | Correlations to establish connectivity of atoms |

Table 3: Spectroscopic Data for Structural Characterization of this compound

Note: Specific NMR and MS data should be referenced from the primary literature (Khalil et al., 2017) when available.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is provided below and illustrated in Figure 3.

Protocol:

-

Cell Seeding: Cancer cells (e.g., NCI-H460 or SW620) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound in culture medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively identified, its structural similarity to apoptolidin and ammocidin provides strong evidence for a shared mechanism of action. Apoptolidin and ammocidin are known to be potent and selective inhibitors of the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[3][4] This enzyme plays a crucial role in cellular energy metabolism by synthesizing ATP through oxidative phosphorylation.

The proposed mechanism of action for this compound is illustrated in Figure 4.

Hypothesized Steps:

-

Cellular Uptake and Mitochondrial Targeting: this compound enters the cell and localizes to the mitochondria.

-

Inhibition of ATP Synthase: It binds to the F1 subunit of the F₀F₁-ATP synthase, inhibiting its enzymatic activity.

-

Disruption of Cellular Energetics: The inhibition of ATP synthase leads to a depletion of cellular ATP levels and a disruption of the mitochondrial membrane potential.

-

Induction of Apoptosis: The severe energy stress and mitochondrial dysfunction trigger the intrinsic apoptotic pathway, leading to programmed cell death.

The selective cytotoxicity of this compound towards cancer cells may be attributed to their higher metabolic rate and increased reliance on oxidative phosphorylation compared to normal cells, a phenomenon known as the "Warburg effect reversal" in certain cancer types.

Future Directions

This compound represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:

-

Definitive Target Identification: Confirming the inhibition of mitochondrial ATP synthase as the primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its potent cytotoxicity and to potentially improve its therapeutic index.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

-

Biosynthetic Pathway Elucidation: Understanding the genetic basis of this compound production in Amycolatopsis sp. MST-108494 could enable biosynthetic engineering approaches to generate novel analogs.

Conclusion

This compound is a potent cytotoxic macrolide with significant potential as an anticancer agent. This technical guide has summarized the available information on its properties, biological activity, and experimental methodologies. The proposed mechanism of action, through the inhibition of mitochondrial ATP synthase, provides a solid foundation for further investigation and drug development efforts. The detailed protocols and structured data presented herein are intended to empower researchers to explore the full therapeutic potential of this promising natural product.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Amycolatopsin B: A Proposed Mechanism of Action

For Immediate Release

[City, State] – November 7, 2025 – In the relentless pursuit of novel anticancer therapeutics, researchers have turned their attention to a promising class of natural products known as thiazolyl peptide antibiotics. Among these, Amycolatopsin B, a secondary metabolite isolated from the bacterium Amycolatopsis sp. MST-108494, has demonstrated potent cytotoxic activity against various cancer cell lines. This in-depth technical guide synthesizes the current understanding of the proposed mechanism of action for this compound, offering valuable insights for researchers, scientists, and drug development professionals. While direct mechanistic studies on this compound are nascent, a compelling picture emerges from the analysis of its chemical congeners, suggesting a multi-pronged assault on cancer cell proliferation and survival.

Potent Cytotoxic Activity Against Human Cancer Cell Lines

This compound has exhibited significant growth-inhibitory effects on human cancer cells. Quantitative analysis of its cytotoxic potential has been determined against various cell lines, with the half-maximal inhibitory concentrations (IC50) indicating potent activity.

| Cell Line | Cancer Type | IC50 (µM) |

| SW620 | Human Colon Carcinoma | 0.14[1] |

| NCI-H460 | Human Lung Carcinoma | 0.28[1] |

These findings underscore the potential of this compound as a lead compound for the development of novel anticancer agents.

Proposed Molecular Target: Inhibition of the FoxM1 Oncogenic Transcription Factor

The primary proposed mechanism of action for this compound and related thiazolyl peptide antibiotics revolves around the inhibition of the Forkhead Box M1 (FoxM1) transcription factor.[2][3][4] FoxM1 is a key regulator of cell cycle progression and is frequently overexpressed in a wide range of human cancers, contributing to tumor growth and proliferation.[5][6]

Thiazolyl peptide antibiotics, such as Siomycin A and thiostrepton, have been shown to inhibit both the transcriptional activity and the expression of FoxM1.[2][3][4] This inhibition is believed to be a critical initiating event that triggers the downstream cascade leading to cancer cell death. The proposed mechanism suggests that these antibiotics may not directly bind to FoxM1 but could interfere with its upstream regulatory pathways or promote the activity of a negative regulator of FoxM1.[7][8][9]

Induction of Apoptosis via the Intrinsic Pathway

The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, or programmed cell death. Studies on related thiazolyl peptides have demonstrated that their anticancer activity is closely correlated with the suppression of FoxM1, which in turn leads to the activation of the apoptotic machinery.[1][2][3]

Evidence suggests that the intrinsic apoptotic pathway is the primary route for cell death induced by these compounds. This was demonstrated in studies using caspase-8 deficient cell lines, where the absence of this key initiator of the extrinsic pathway did not significantly diminish the apoptotic response to thiazole antibiotics.[1] The intrinsic pathway is initiated by intracellular stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors and the subsequent activation of effector caspases.

Signaling Pathway Overview

Based on the available evidence for thiazolyl peptide antibiotics, a proposed signaling pathway for this compound's mechanism of action can be outlined.

Potential for Cell Cycle Arrest

In addition to inducing apoptosis, compounds that inhibit FoxM1 can also lead to cell cycle arrest. FoxM1 is a critical regulator of genes involved in the G1/S and G2/M transitions of the cell cycle.[5] Therefore, it is plausible that this compound, by inhibiting FoxM1, could halt the proliferation of cancer cells by preventing them from progressing through the cell cycle. Further investigation into the effects of this compound on cell cycle distribution is warranted.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., SW620, NCI-H460)

-

Complete cell culture medium

-

96-well microplates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12][13]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | Semantic Scholar [semanticscholar.org]

- 3. Thiazole antibiotics target FoxM1 and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Thiazole Antibiotics Siomycin a and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Blueprint: A Technical Guide to Biosynthetic Gene Cluster Analysis for Novel Compounds like Amycolatopsin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amycolatopsis is a rich source of bioactive secondary metabolites, including clinically significant antibiotics like vancomycin and rifamycin.[1][2][3] The discovery of novel compounds from this genus, such as the glycosylated macrolactones Amycolatopsin A, B, and C from Amycolatopsis sp. MST-108494, presents exciting opportunities for drug discovery.[1][4] Amycolatopsin B, in particular, has demonstrated significant cytotoxic activity against human cancer cell lines, making its biosynthetic pathway a subject of considerable interest.[1]

This technical guide provides a comprehensive overview of the methodologies and data analysis workflows required for the characterization of a novel biosynthetic gene cluster (BGC), using this compound as a focal case study. While the specific BGC for this compound has not yet been detailed in the public domain, this document outlines the established and effective strategies that researchers can employ to identify, annotate, and functionally characterize the genetic blueprint of this and other promising natural products. The protocols and data presented are based on well-documented analyses of other complex secondary metabolites from Amycolatopsis and related actinomycetes.

I. Genome Sequencing and BGC Identification: The Starting Point

The initial and most critical step in the analysis of a novel BGC is to obtain a high-quality whole-genome sequence of the producing organism, in this case, Amycolatopsis sp. MST-108494.

Experimental Protocol: Whole-Genome Sequencing

-

Genomic DNA Isolation:

-

Cultivate a pure culture of Amycolatopsis sp. MST-108494 in a suitable liquid medium (e.g., ISP2 broth) to mid-logarithmic phase.

-

Harvest the mycelium by centrifugation.

-

Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) treatments.

-

Purify the genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial genomic DNA isolation kit for actinomycetes.

-

Assess the quality and quantity of the isolated DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

-

Genome Sequencing:

-

Prepare a sequencing library from the purified genomic DNA.

-

Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.

-

-

Genome Assembly and Annotation:

-

Assemble the sequencing reads into a contiguous genome sequence using bioinformatics tools such as Canu or Flye for long reads, followed by polishing with short reads using Pilon.

-

Perform gene prediction and annotation using pipelines like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).

-

Bioinformatic Identification of the BGC

Once the annotated genome is available, specialized bioinformatics tools are used to identify putative BGCs.

-

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This is the gold standard for identifying and annotating BGCs in microbial genomes. It can predict the type of BGC (e.g., Type I PKS, NRPS), the core biosynthetic genes, and the putative chemical structure of the product.[5][6][7]

The following DOT script illustrates the initial workflow for genome analysis and BGC identification.

II. In Silico Analysis and Annotation of the Putative BGC

A detailed in silico analysis of the identified BGC is crucial for generating hypotheses about the biosynthesis of this compound. This involves annotating the function of each open reading frame (ORF) within the cluster.

Table 1: Example Annotation of a Hypothetical this compound Biosynthetic Gene Cluster

| Gene ID | Proposed Function | Homology (Example) | Domain Architecture (for PKS/NRPS) |

| amyA | Type I Polyketide Synthase (PKS) | Erythromycin PKS (DEBS) | Loading module, 6 extension modules (KS, AT, DH, KR, ACP) |

| amyB | Glycosyltransferase | Vancomycin glycosyltransferase (GtfE) | Glycosyltransferase family 1 |

| amyC | Cytochrome P450 monooxygenase | Rifamycin P450 hydroxylase (Rif-Orf19) | P450 superfamily |

| amyD | Acyl-CoA Ligase | Rapamycin synthetase accessory protein | AMP-binding enzyme |

| amyE | Transcriptional Regulator | Streptomyces coelicolor ActII-orf4 | TetR family transcriptional regulator |

| amyF | ABC Transporter | Oleandomycin resistance protein (OleB) | ABC transporter, ATP-binding and permease domains |

Note: This table is illustrative. The actual gene content and functions for the this compound BGC are yet to be determined.

The following DOT script visualizes the proposed biosynthetic pathway based on the hypothetical gene cluster annotation.

III. Functional Genomics: Validating Gene Function

In silico predictions must be validated through experimental approaches. Gene knockout studies are the most direct way to determine the function of specific genes within the BGC.

Experimental Protocol: Gene Knockout via Homologous Recombination

-

Construct Design:

-

Design a knockout vector containing two regions of homology (arms) flanking the target gene (e.g., amyB, the putative glycosyltransferase).

-

Between the homology arms, insert a selectable marker, such as an antibiotic resistance cassette (e.g., apramycin resistance).

-

-

Transformation and Selection:

-

Introduce the knockout vector into Amycolatopsis sp. MST-108494 via protoplast transformation or intergeneric conjugation from E. coli.

-

Select for transformants that have integrated the vector into their genome by plating on a medium containing the appropriate antibiotic.

-

-

Confirmation of Double Crossover:

-

Screen the resistant colonies by PCR to confirm the replacement of the target gene with the resistance cassette.

-

Further confirm the gene knockout by Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites and analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

A knockout of a gene essential for this compound biosynthesis will result in the abrogation of its production. For instance, knocking out amyB would be expected to lead to the accumulation of the aglycone precursor of this compound.

-

Table 2: Expected Results of Gene Knockout Experiments

| Mutant Strain | Target Gene | Expected Phenotype | Accumulated Intermediate |

| ΔamyA | Core PKS | No production of this compound or related polyketides | None |

| ΔamyB | Glycosyltransferase | No production of this compound | This compound aglycone |

| ΔamyC | P450 monooxygenase | Production of a deoxy-Amycolatopsin B analogue | Deoxy-aglycone |

The logical flow of a gene knockout experiment is depicted in the following diagram.

IV. Heterologous Expression: A Powerful Tool for BGC Characterization and Engineering

When genetic manipulation of the native producer is challenging, or for pathway engineering purposes, heterologous expression of the BGC in a well-characterized host is a valuable strategy.

Experimental Protocol: Heterologous Expression in a Streptomyces Host

-

BGC Cloning:

-

Clone the entire this compound BGC from the genomic DNA of Amycolatopsis sp. MST-108494. This can be achieved using methods like Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a cosmid/fosmid library.

-

-

Host Strain Selection:

-

Choose a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which are engineered to have minimal background secondary metabolism.[8]

-

-

Vector Transfer and Expression:

-

Introduce the vector carrying the BGC into the chosen host via intergeneric conjugation.

-

Cultivate the heterologous host under various fermentation conditions to induce the expression of the BGC.

-

-

Production Analysis:

-

Analyze the culture extracts for the production of this compound using HPLC-MS. Successful production confirms that the cloned gene cluster is complete and functional.

-

Table 3: Common Host Strains for Heterologous Expression

| Host Strain | Key Features | Relevant Citation |

| Streptomyces coelicolor M1152 | Deletion of four native BGCs, contains mutations to enhance secondary metabolism. | Gomez-Escribano & Bibb, 2011 |

| Streptomyces albus J1074 | Naturally minimized genome, fast-growing. | Zaburannyi et al., 2014 |

| Streptomyces avermitilis SUKA | Engineered for high-titer production of polyketides. | Komatsu et al., 2010 |

V. Conclusion and Future Directions

The analysis of the biosynthetic gene cluster for a novel natural product like this compound is a multifaceted process that integrates genomics, bioinformatics, molecular biology, and analytical chemistry. By following the systematic approach outlined in this guide, researchers can elucidate the genetic and enzymatic basis for the biosynthesis of complex molecules. This knowledge is not only of fundamental scientific interest but also provides the foundation for the rational bioengineering of these pathways to produce novel analogues with improved therapeutic properties and to optimize production titers for potential clinical development. The future of natural product drug discovery will increasingly rely on these genomics-driven approaches to unlock the vast and largely untapped chemical diversity encoded in microbial genomes.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Comparative genomics reveals insight into the phylogeny and habitat adaptation of novel Amycolatopsis species, an endophytic actinomycete associated with scab lesions on potato tubers [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]

Amycolatopsin B: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a secondary metabolite produced by the actinobacterium Amycolatopsis sp.[1][2]. As a member of the diverse family of natural products derived from Amycolatopsis, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines representative experimental protocols for its isolation and characterization, and discusses its biological activity. The information is presented to support researchers in their efforts to explore the therapeutic potential of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₆₀H₉₈O₂₂ | [1] |

| Molecular Weight | 1171.4 g/mol | [1] |

| CAS Number | 2209112-97-8 | [1] |

| Solubility | Soluble in methanol and DMSO | [1] |

| Purity | >95% by HPLC | [1] |

| Storage | -20°C for long-term storage | [1] |

| Spectral Data (NMR, IR, UV-Vis) | Not publicly available |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available in the public domain. However, the following methodologies, adapted from the successful isolation and characterization of other secondary metabolites from Amycolatopsis species, can serve as a robust starting point for researchers.[3]

Fermentation and Extraction Workflow

The general workflow for obtaining this compound from a producing Amycolatopsis sp. strain involves fermentation, extraction, and purification.

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodologies

1. Fermentation:

-

Culture Medium: A suitable production medium for actinomycetes, such as ISP-2 broth, would be used.

-

Incubation: The culture would be incubated under optimal conditions of temperature, pH, and aeration to maximize the production of this compound.

2. Extraction:

-

The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.

-

The mycelial cake is extracted with organic solvents like ethyl acetate and methanol to isolate the secondary metabolites.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Purification:

-

Flash Chromatography: The crude extract is subjected to reversed-phase flash chromatography as a preliminary purification step.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative reversed-phase HPLC to obtain pure this compound (>95% purity).

4. Structure Elucidation and Characterization:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure of this compound. These experiments help in identifying the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used as a detection method during chromatography.

Biological Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. Specifically, it has been shown to be effective against NCI-H460 (lung cancer) and SW620 (colon cancer) cells with IC₅₀ values of 0.28 µM and 0.14 µM, respectively.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or the detailed molecular mechanism underlying its cytotoxic effects. Further research is required to elucidate these aspects, which will be critical in evaluating its potential as a therapeutic agent.

Conclusion

This compound is a promising natural product from Amycolatopsis sp. with demonstrated cytotoxic activity. This guide provides the available physicochemical data and outlines a representative experimental framework for its study. Further investigation into its spectral properties, mechanism of action, and potential therapeutic applications is warranted to fully understand its biological significance. The methodologies and data presented here are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to the Secondary Metabolites from Amycolatopsis sp. MST-108494

This technical guide provides a comprehensive overview of the secondary metabolites identified from the Australian soil isolate Amycolatopsis sp. MST-108494. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the chemical structures, biological activities, and experimental protocols associated with these compounds.

Core Secondary Metabolites: The Amycolatopsins

Amycolatopsis sp. MST-108494 is a notable producer of a unique class of glycosylated polyketide macrolides known as amycolatopsins.[1] To date, three primary analogues have been isolated and characterized: amycolatopsin A, B, and C.[1] These compounds are closely related to the ammocidins and apoptolidins.[1]

Quantitative Biological Activity Data

The amycolatopsins have demonstrated significant and selective biological activities, particularly against Mycobacterium species and certain human cancer cell lines. The quantitative data for these activities are summarized below.

| Compound | Target | Assay | IC50 (µM) |

| Amycolatopsin A | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 4.4[2][3] |

| Mycobacterium bovis (BCG) | Growth Inhibition | 0.4[3] | |

| Human Lung Cancer (NCIH-460) | Cytotoxicity | 1.2[3] | |

| Human Colon Carcinoma (SW620) | Cytotoxicity | 0.08[3] | |

| Amycolatopsin B | Human Lung Cancer (NCIH-460) | Cytotoxicity | 0.28[3] |

| Human Colon Carcinoma (SW620) | Cytotoxicity | 0.14[3] | |

| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 5.7[3] |

| Mycobacterium bovis (BCG) | Growth Inhibition | 2.7[3] |

Experimental Protocols

The isolation and characterization of amycolatopsins from Amycolatopsis sp. MST-108494 involved a systematic workflow encompassing fermentation, extraction, and purification.

Fermentation and Production Enhancement

A critical step in the discovery of the amycolatopsins was the optimization of fermentation conditions to induce and enhance the production of these rare secondary metabolites.[1] The process is outlined in the workflow diagram below.

Extraction and Isolation

Following fermentation, a systematic chemical fractionation process was employed to isolate the amycolatopsins. This multi-step procedure is essential for separating the target compounds from the complex fermentation broth.

Structure Elucidation

The chemical structures of amycolatopsins A, B, and C were determined through detailed spectroscopic analysis.[1] This involved a combination of techniques to ascertain the molecular formula, connectivity, and stereochemistry of the compounds.

-

High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition and molecular weight.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the carbon-hydrogen framework and the connectivity of atoms.

Bioactivity Assays

The biological activities of the purified amycolatopsins were evaluated using established cell-based assays.

-

Antimycobacterial Activity: The inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv) was determined using microbial sensitivity tests to calculate the IC50 values.[1]

-

Cytotoxicity: The cytotoxic effects on mammalian cells were assessed against a panel of human cancer cell lines, including NCIH-460 (lung) and SW620 (colon), to determine the IC50 values.[1]

Structure-Activity Relationships

The data reveals promising structure-activity relationships for the amycolatopsins. Hydroxylation of the 6-methyl group appears to enhance antimycobacterial properties, as seen in amycolatopsins A and C.[1] Conversely, hydrolysis of the disaccharide moiety, as in amycolatopsin C, leads to a decrease in mammalian cytotoxicity.[1]

Conclusion

Amycolatopsis sp. MST-108494 has proven to be a valuable source of novel, bioactive secondary metabolites. The amycolatopsins, with their potent and selective antimycobacterial and cytotoxic activities, represent promising scaffolds for further investigation in drug discovery and development programs. The detailed experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for future research in this area.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Amycolatopsin B Cytotoxicity Assays in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a secondary metabolite produced by actinomycetes of the genus Amycolatopsis. Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest in the field of oncology drug discovery. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound against cancer cells using two common colorimetric assays: the MTT and SRB assays. Additionally, a summary of reported cytotoxic activities and a generalized workflow are presented to guide researchers in their investigations.

Quantitative Data Summary

This compound has demonstrated potent cytotoxic effects on human colon and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| SW620 | Human Colon Cancer | 0.14 |

| NCI-H460 | Human Lung Cancer | 0.28 |

Note: These values serve as a reference for designing dose-response experiments. Researchers should determine the IC50 value in their specific cell line and experimental conditions.

Experimental Protocols

Two standard and reliable methods for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for adherent cancer cell lines such as SW620 and NCI-H460.

Materials:

-

This compound

-

Human cancer cell lines (e.g., SW620, NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). A DMSO control (vehicle) should also be prepared.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.

-

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is also suitable for adherent cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., SW620, NCI-H460)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol.

-

-

Cell Fixation:

-

After the 48-72 hour treatment period, gently add 50 µL of cold 10% TCA to each well without removing the medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing and Staining:

-

Carefully wash the wells five times with slow-running tap water and allow the plates to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Protein-Bound Dye Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on a shaker for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.

-

Visualizations

Experimental Workflow

Determining the IC50 Value of Amycolatopsin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a bacterial metabolite that has demonstrated cytotoxic activity against various cancer cell lines.[1][2] This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in two specific cancer cell lines: NCI-H460 (non-small cell lung cancer) and SW620 (colorectal adenocarcinoma). The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a biological process by 50%. The protocols herein describe two common and reliable methods for assessing cell viability: the MTT assay and the Resazurin assay.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is still under active investigation, its cytotoxic effects suggest the induction of apoptosis (programmed cell death) in cancer cells. Many cytotoxic natural products exert their effects by triggering intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. A generalized representation of a potential apoptotic signaling pathway that could be induced by this compound is illustrated below.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against NCI-H460 and SW620 cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | NCI-H460 | 0.28 |

| This compound | SW620 | 0.14 |

Experimental Protocols

Two standard protocols for determining the IC50 value are provided below. The choice of assay may depend on laboratory equipment and specific experimental needs.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

Materials:

-

This compound

-

NCI-H460 or SW620 cells

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations that will bracket the expected IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for another 4 hours at 37°C.[3]

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability. This can be done using non-linear regression analysis with software such as GraphPad Prism.

-

Protocol 2: Resazurin Assay

The Resazurin assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Workflow:

Materials:

-

This compound

-

NCI-H460 or SW620 cells

-

Complete culture medium

-

96-well black, clear-bottom plates

-

Resazurin sodium salt

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Multichannel pipette

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Protocol 1, step 1). Use black-walled plates to minimize background fluorescence.

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay (Protocol 1, step 2).

-

-

Resazurin Assay:

-

Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize it.[4]

-

After the drug incubation period, add 20 µL of the resazurin solution to each well.[4]

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light.[4] The optimal incubation time may need to be determined empirically for each cell line.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Fluorescence of treated cells - Fluorescence of blank) / (Fluorescence of control cells - Fluorescence of blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Amycolatopsin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for determining the antimicrobial susceptibility of Amycolatopsin B, a macrolide antibiotic produced by Amycolatopsis sp. While specific minimum inhibitory concentration (MIC) data for this compound is not widely available in the public domain, this document outlines standardized protocols that can be readily adapted for its evaluation. The provided data on other antimicrobial agents from the genus Amycolatopsis offers a comparative context for interpreting novel findings.

Introduction to this compound and Antimicrobial Susceptibility Testing

This compound is a secondary metabolite produced by the actinomycete genus Amycolatopsis, a group of bacteria renowned for their production of a wide array of bioactive compounds, including important antibiotics like vancomycin and rifamycin.[1][2] The emergence of antibiotic-resistant pathogens necessitates the discovery and characterization of new antimicrobial agents.[3] Accurate and reproducible antimicrobial susceptibility testing (AST) is a critical step in the preclinical development of any new antibiotic candidate.

The primary objective of AST is to determine the in vitro activity of a compound against a panel of clinically relevant microorganisms. The most common metrics derived from these tests are the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

This document details two widely accepted methods for determining the MIC of this compound: Broth Microdilution and Disk Diffusion.

Quantitative Data Summary

As of the latest literature review, specific MIC values for this compound against a comprehensive panel of microorganisms have not been published. However, to provide a frame of reference for the potential antimicrobial activity of compounds derived from the Amycolatopsis genus, the following tables summarize the MIC data for other antimicrobial agents isolated from various Amycolatopsis species.

Table 1: MIC of Amycolatomycin A against Bacillus subtilis

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Amycolatomycin A | Bacillus subtilis DSM 10 | 33.4 | [5][6] |

Table 2: MIC of Crude Extract from Amycolatopsis sp. 195334CR

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Crude Extract | Bacillus subtilis DSM 10 | 66.7 | [5] |

Table 3: MIC of Compounds from Amycolatopsis keratiniphila against Gram-Positive Bacteria

| Culture Extract | Microorganisms | MIC Range (µg/mL) | Reference |

| ISP-2 & M1 | Gram-positive bacteria | 19.5 - 39 | [7] |

Experimental Protocols

The following are detailed protocols for the broth microdilution and disk diffusion methods, which can be employed for the antimicrobial susceptibility testing of this compound.

Broth Microdilution Method

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[8][9] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.

Materials:

-

This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

-

Typically, 100 µL of CAMHB is added to wells 2 through 12.

-

Add 200 µL of the appropriate concentration of this compound stock solution to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution process to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (containing CAMHB and the bacterial inoculum but no antibiotic).

-

Well 12 should serve as a sterility control (containing only CAMHB).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, examine the wells for visible turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Disk Diffusion Method (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity. It is often used as a screening tool.

Materials:

-

This compound-impregnated filter paper disks (of a specified concentration)

-

Sterile blank filter paper disks

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial cultures of test organisms

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Protocol:

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Allow the plate to dry for 3-5 minutes.

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.

-

Gently press each disk to ensure complete contact with the agar.

-

Place the disks far enough apart to prevent overlapping zones of inhibition. A maximum of 12 disks can be placed on a 150 mm plate.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-